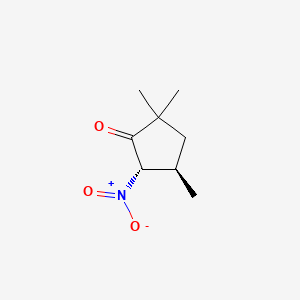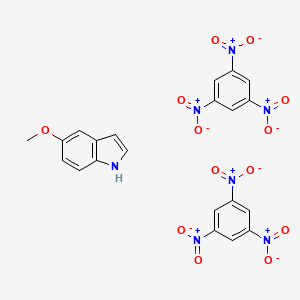
5-methoxy-1H-indole;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-1H-indole;1,3,5-trinitrobenzene is a compound that combines two distinct chemical structures: 5-methoxy-1H-indole and 1,3,5-trinitrobenzene. The indole moiety is a significant heterocyclic system found in many natural products and drugs, while the trinitrobenzene component is known for its explosive properties. This compound is of interest due to its unique combination of biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. For instance, methanesulfonic acid in methanol can be used to obtain the indole derivative . The trinitrobenzene component can be synthesized through the nitration of benzene using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of such compounds often involves large-scale nitration processes for the trinitrobenzene component, while the indole synthesis may be carried out using batch or continuous flow reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-1H-indole;1,3,5-trinitrobenzene can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups in trinitrobenzene can be reduced to amino groups under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives of trinitrobenzene.
Substitution: Halogenated or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
5-methoxy-1H-indole;1,3,5-trinitrobenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Potential use in drug development due to the biological activity of indole derivatives.
Industry: Trinitrobenzene derivatives are used in the manufacture of explosives and dyes.
Mecanismo De Acción
The mechanism of action of 5-methoxy-1H-indole;1,3,5-trinitrobenzene involves interactions with various molecular targets:
Indole Moiety: Binds to multiple receptors, influencing biological pathways such as serotonin signaling.
Trinitrobenzene Moiety: Undergoes redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methoxyindole-2-carboxylic acid
- 5-methoxy-1H-indole-3-carbaldehyde
- 2-(5-methoxy-1H-indol-3-yl)acetonitrile
Uniqueness
5-methoxy-1H-indole;1,3,5-trinitrobenzene is unique due to the combination of the indole and trinitrobenzene moieties, which endows it with both biological activity and potential explosive properties. This dual nature makes it a compound of significant interest in both scientific research and industrial applications .
Propiedades
Número CAS |
62785-01-7 |
|---|---|
Fórmula molecular |
C21H15N7O13 |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
5-methoxy-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9NO.2C6H3N3O6/c1-11-8-2-3-9-7(6-8)4-5-10-9;2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;2*1-3H |
Clave InChI |
MQZRBBBPUOSQKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




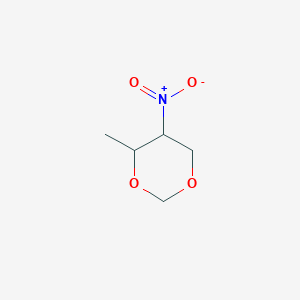




![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
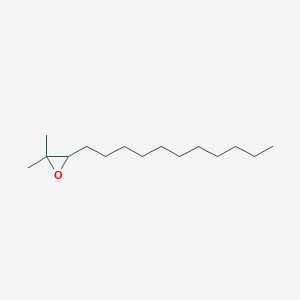
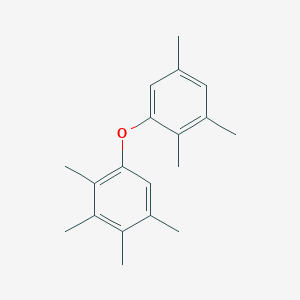
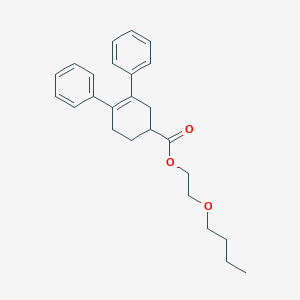
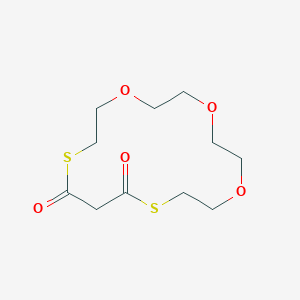
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
